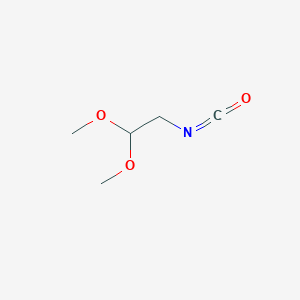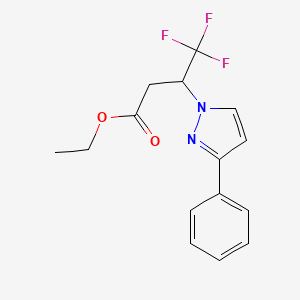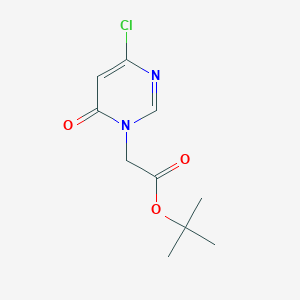
2-Isocyanato-1,1-dimethoxyethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of related compounds such as 1,2-dimethoxyethane and various polyurethane materials highlights the diverse methodologies employed in producing isocyanate derivatives and related polymers. For example, green synthesis techniques have been developed for creating isocyanate-free polyurethanes, which could be related to the synthesis pathway of 2-Isocyanato-1,1-dimethoxyethane by analogy (Saputra et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-Isocyanato-1,1-dimethoxyethane, such as 1,2-dimethoxyethane, has been studied extensively. For example, the crystal and molecular structure of 1,2-dimethoxyethane provides insights into the conformational preferences and intermolecular interactions of such molecules, which are crucial for understanding the reactivity and properties of isocyanate derivatives (Yokoyama et al., 1996).
Chemical Reactions and Properties
Isocyanates, including 2-Isocyanato-1,1-dimethoxyethane, are highly reactive towards nucleophiles such as alcohols and amines, facilitating the production of urethanes and ureas. This reactivity underpins the synthesis of polyurethanes and other polymers with diverse properties. Studies on the reactivity and polymerization processes of isocyanate compounds offer insights into the mechanisms and conditions optimal for producing desired polymeric materials (Neumann et al., 2002).
Physical Properties Analysis
The physical properties of isocyanate-derived materials can vary widely depending on the specific structure and composition of the polymer. For instance, the study of the conformation and dynamics of dimethoxyethane derivatives in different solvents reveals how molecular interactions influence properties such as solubility and diffusion, which are directly relevant to the behavior of 2-Isocyanato-1,1-dimethoxyethane in various environments (Hezaveh et al., 2011).
Chemical Properties Analysis
The chemical properties of 2-Isocyanato-1,1-dimethoxyethane, such as its reactivity profile and stability, can be inferred from studies on similar isocyanate compounds and their reactions. For example, the dimerization of isocyanates under various conditions provides insight into potential side reactions and stability issues relevant to the use and handling of 2-Isocyanato-1,1-dimethoxyethane (Boros et al., 2018).
科学的研究の応用
Etherification of Biomass-Derived Hydroxyl Compounds
1,2-Dimethoxyethane, closely related to 2-Isocyanato-1,1-dimethoxyethane, has been explored as an etherification agent for biomass-derived hydroxyl compounds. The use of H3PW12O40 catalyst has shown promising results in the synthesis of methyl ethers like isosorbide methyl ethers (Che, Lu, Si, & Xu, 2015).
Synthesis of Intermediates for Pomeranz‐Fritsch Reaction
The compound's reaction with sodium azide and subsequent treatment with triphenylphosphine and other chemicals, like isocyanates, results in the formation of various intermediates useful in the Pomeranz-Fritsch reaction. This is significant for the synthesis of compounds such as dimethyl α-arylimino-, α-alkylamino-, and α-carbodiimido-acetals (Katritzky, Yang, & Cundy, 1994).
Nonisocyanate Polyurethane (NIPU) Synthesis
Research has explored the solvent- and catalyst-free synthesis of nonisocyanate polyurethane (NIPU), where 2-Isocyanato-1,1-dimethoxyethane derivatives could play a role. This approach emphasizes environmental sustainability and could revolutionize polyurethane applications, aligning with the concept of sustainable development (He, Xu, Wan, Bo, & Yan, 2019).
Hydrogen Bonding in Aqueous Solutions
Studies on 1,2-dimethoxyethane, a close relative of 2-Isocyanato-1,1-dimethoxyethane, have shown unique hydrogen bonding behavior in concentrated aqueous solutions. This has implications for understanding the hydration structure in such solutions (Nickolov, Goutev, & Matsuura, 2001).
Lossen Reaction and Polymer Synthesis
The Lossen reaction, involving latent isocyanates, is another area where 2-Isocyanato-1,1-dimethoxyethane derivatives could be relevant. This reaction is integral to the synthesis of polymers and agrochemicals, demonstrating the versatility of isocyanates in industrial applications (Ghosh, 2017).
Electrolytes in Supercapacitors
The addition of 1,2-dimethoxyethane to electrolytes like EMImTFSI has been studied for enhancing the performance of supercapacitors. This research shows potential for improving the conductivity and power density in supercapacitor devices (Jänes, Eskusson, Thomberg, Romann, & Lust, 2016).
Lithium Metal Battery Applications
Research has demonstrated that variations of 1,2-dimethoxyethane, like 2-Isocyanato-1,1-dimethoxyethane, can be beneficial in lithium metal batteries. These variations help improve the cyclability and stability of high-voltage lithium metal batteries (Chen et al., 2021).
作用機序
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Isocyanato-1,1-dimethoxyethane . For instance, the presence of compounds with active hydrogen atoms in the environment could react with the isocyanate group, potentially affecting its stability and reactivity.
特性
IUPAC Name |
2-isocyanato-1,1-dimethoxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-8-5(9-2)3-6-4-7/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLRDVPREJSWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN=C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isocyanato-1,1-dimethoxyethane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide](/img/structure/B2483893.png)

![7-ethyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2483897.png)
![methyl N-{4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2483898.png)


![N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2483903.png)
![7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride](/img/structure/B2483905.png)
![N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2483906.png)